molecular formula C10H13NO2S2 B12990404 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid

4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12990404
M. Wt: 243.4 g/mol
InChI Key: LSBCGMZMIDKHPD-UHFFFAOYSA-N
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Description

4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is a compound that features a thiophene ring attached to a thiomorpholine ring, with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine derivatives with thiophene-based compounds. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with active sites, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-3-carboxylic acid: Lacks the thiophene ring, making it less versatile in chemical reactions.

    Thiophene-2-carboxylic acid: Lacks the thiomorpholine ring, limiting its biological applications.

Uniqueness

4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiophene and thiomorpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

4-(thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C10H13NO2S2/c12-10(13)9-7-15-4-2-11(9)5-8-1-3-14-6-8/h1,3,6,9H,2,4-5,7H2,(H,12,13)

InChI Key

LSBCGMZMIDKHPD-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1CC2=CSC=C2)C(=O)O

Origin of Product

United States

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